molecular formula C16H19NO3S2 B2367811 N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396717-43-3

N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2367811
CAS No.: 1396717-43-3
M. Wt: 337.45
InChI Key: ZTFWVJDPFFYTSD-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the methoxy group, and the attachment of the thiophene ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopropyl-3-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-20-14-4-2-6-16(12-14)22(18,19)17(13-7-8-13)10-9-15-5-3-11-21-15/h2-6,11-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFWVJDPFFYTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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